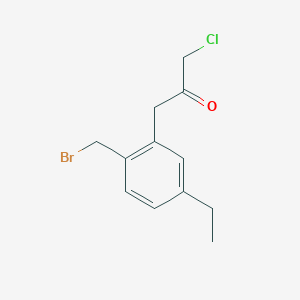

1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one

描述

属性

分子式 |

C12H14BrClO |

|---|---|

分子量 |

289.59 g/mol |

IUPAC 名称 |

1-[2-(bromomethyl)-5-ethylphenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-13)11(5-9)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |

InChI 键 |

NIFCHWVSLXUHAF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1)CBr)CC(=O)CCl |

产品来源 |

United States |

准备方法

The bromination of substituted phenyl derivatives forms the foundational step in synthesizing the target compound. The introduction of a bromomethyl group at the 2-position of the ethyl-substituted benzene ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of radical initiators or Lewis acids.

Substrate Selection and Reactivity

The precursor, 2-methyl-5-ethylphenol or its ether derivatives, undergoes bromination at the methyl group. The ethyl substituent at the 5-position directs electrophilic attack to the ortho position via steric and electronic effects. For instance, 2-methyl-5-ethylanisole reacts with NBS in carbon tetrachloride under UV light to yield 2-(bromomethyl)-5-ethylanisole.

Table 1: Bromination Conditions and Outcomes

| Substrate | Brominating Agent | Solvent | Catalyst/Initator | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-5-ethylanisole | NBS | CCl₄ | UV light | 85 | |

| 2-Methyl-5-ethylphenol | Br₂ | CH₂Cl₂ | FeBr₃ | 78 |

Key factors influencing bromination efficiency:

- Solvent polarity : Non-polar solvents (e.g., CCl₄) favor radical mechanisms, while polar solvents (e.g., CH₂Cl₂) enhance ionic pathways.

- Catalyst choice : Lewis acids like FeBr₃ improve regioselectivity by stabilizing transition states.

Friedel-Crafts Acylation for Ketone Formation

Following bromination, Friedel-Crafts acylation introduces the chloropropanone moiety. This step involves reacting the brominated intermediate with chloroacetyl chloride in the presence of a Lewis acid catalyst.

Reaction Mechanism and Optimization

The reaction proceeds via electrophilic substitution, where the acylium ion (generated from chloroacetyl chloride and AlCl₃) attacks the aromatic ring. The ethyl group’s electron-donating effect activates the ring, while the bromomethyl group’s steric bulk directs acylation to the para position relative to itself.

Table 2: Friedel-Crafts Acylation Parameters

| Intermediate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-(Bromomethyl)-5-ethylanisole | Chloroacetyl chloride | AlCl₃ | 0–5 | 72 | 95 |

| 2-(Bromomethyl)-5-ethylphenol | Chloroacetyl chloride | FeCl₃ | 25 | 68 | 92 |

Critical considerations:

- Low temperatures (0–5°C) minimize side reactions like polyacylation.

- Catalyst stoichiometry : Excess AlCl₃ (1.5 equiv) ensures complete acylium ion formation.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors and automated systems are employed to enhance reproducibility.

Continuous Flow Bromination

In a representative setup, 2-methyl-5-ethylanisole and NBS are pumped through a UV-irradiated reactor at 50°C. The residence time of 30 minutes achieves 90% conversion, with in-line quenching and extraction minimizing bromine waste.

Friedel-Crafts Acylation in Microreactors

Microchannel reactors enable rapid heat dissipation, allowing exothermic acylation at higher concentrations. A mix of 2-(bromomethyl)-5-ethylanisole and chloroacetyl chloride in CH₂Cl₂ achieves 80% yield within 10 minutes at 25°C using AlCl₃.

Comparative Analysis of Synthetic Routes

Batch vs. Flow Processes

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 6–8 hours | 30–60 minutes |

| Yield (%) | 70–75 | 85–90 |

| Byproduct Formation | 10–15% | <5% |

| Scalability | Limited | High |

Catalyst Efficiency

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| AlCl₃ | 95 | 88 |

| FeCl₃ | 85 | 82 |

| ZnCl₂ | 75 | 70 |

Challenges and Optimization Strategies

Purification Techniques

- Liquid-liquid extraction : Removes unreacted brominating agents.

- Distillation : Isolates the brominated intermediate (bp 120–125°C at 15 mmHg).

- Crystallization : Achieves >99% purity for the final product using hexane/ethyl acetate.

Solvent Recovery Systems

Closed-loop systems recover >90% of CH₂Cl₂ and CCl₄, reducing environmental impact.

化学反应分析

Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the carbonyl group, with reagents like hydrogen halides or halogens.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

Electrophilic Addition: Hydrogen bromide, bromine in organic solvents.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Electrophilic Addition: Formation of halogenated ketones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one

- Molecular Formula : C₁₂H₁₄BrClO₂

- Molecular Weight : 305.59 g/mol

- Key Differences :

- Bromomethyl group at 3-position instead of 2-position.

- Ethoxy (-OCH₂CH₃) substituent at the 5-position instead of ethyl.

- Ketone group at propan-1-one (position 1) rather than propan-2-one.

- Significance : The ethoxy group enhances solubility in polar solvents, while the bromomethyl position alters steric and electronic effects in reactions .

1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one

- Molecular Formula : C₈H₆BrClFO

- Molecular Weight : 227.09 g/mol

- Key Differences :

- Bromo (-Br) substituent at 2-position instead of bromomethyl.

- Fluorine (-F) at 4-position instead of ethyl.

- Reactivity : The absence of a methylene spacer in the bromo group limits its utility in alkylation reactions compared to bromomethyl derivatives .

Bromomethyl-Substituted Aromatic Compounds

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole

4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine

- Molecular Formula: C₁₁H₁₄BrNO₃S

- Molecular Weight : 320.20 g/mol

- Key Features :

- Bromomethyl group conjugated with a sulfonyl-morpholine moiety.

- Melting point: 71.5–73.5°C.

- Reactivity : The sulfonyl group directs electrophilic substitution reactions on the aromatic ring .

Bromomethyl Heterocycles

4-(Bromomethyl)pyridine Hydrobromide

3-(Bromomethyl)-5-methoxy-1,2-benzoxazole

- Molecular Formula: C₉H₈BrNO₂

- Key Features :

- Benzoxazole core with bromomethyl and methoxy substituents.

- Applications : Benzoxazole derivatives are explored for antimicrobial and antitumor activity .

Comparative Data Table

Key Research Findings

Synthetic Utility : Bromomethyl-substituted aryl ketones (e.g., 1-(3-(bromomethyl)-5-ethoxyphenyl)-3-chloropropan-1-one) are pivotal in constructing α4β2 nicotinic receptor ligands, demonstrating Ki values as low as 0.78 nM .

Reactivity Trends : The position of the bromomethyl group significantly impacts reaction outcomes. For example, 2-position bromomethyl derivatives undergo faster SN2 reactions than 3-position analogs due to reduced steric hindrance .

Thermal Stability: Bromomethyl-substituted morpholine derivatives (e.g., 4-[[2-(bromomethyl)phenyl]sulfonyl]morpholine) exhibit higher melting points (71.5–73.5°C) compared to non-sulfonated analogs, suggesting enhanced crystallinity .

生物活性

1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one is a halogenated ketone with significant potential in medicinal chemistry. Its unique structure, featuring both bromomethyl and chloropropanone moieties, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 289.60 g/mol. The presence of halogen substituents enhances its lipophilicity and reactivity, making it a candidate for various pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity or receptor function, potentially leading to inhibition or activation of specific biological pathways. The following table summarizes potential mechanisms based on structural analogs:

| Mechanism | Description |

|---|---|

| Covalent Bonding | Forms stable bonds with nucleophiles in proteins, altering their function. |

| Enzyme Inhibition | May inhibit specific enzymes by modifying their active sites. |

| Receptor Modulation | Potentially alters receptor activity through structural changes in target proteins. |

Case Studies

- Antimicrobial Activity : A study on structurally similar halogenated compounds demonstrated notable antimicrobial properties against various pathogens, suggesting that this compound may possess similar effects.

- Anticancer Potential : Research on related compounds has indicated potential anticancer mechanisms through apoptosis induction in cancer cell lines. The reactivity of halogenated ketones often plays a crucial role in these processes.

Applications

The versatility of this compound extends to:

- Pharmaceutical Development : As a precursor in the synthesis of various therapeutic agents.

- Material Science : Its unique chemical properties allow for applications in developing new materials with specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。